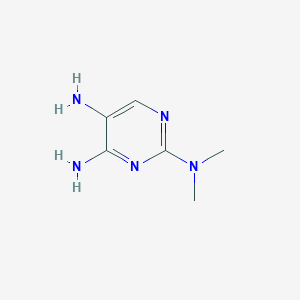

N2,N2-dimethylpyrimidine-2,4,5-triamine

Description

Contextualization within Pyrimidine (B1678525) Derivatives Research

Pyrimidine derivatives are a cornerstone of heterocyclic chemistry, with a broad spectrum of applications, particularly in medicinal chemistry. The pyrimidine scaffold is a key component of nucleobases, vitamins, and numerous synthetic drugs. Research into pyrimidine derivatives is a mature yet continually evolving field, driven by the quest for new therapeutic agents and functional materials. Aminopyrimidines, in particular, are a significant subclass due to the versatile reactivity of the amino groups, which allows for a wide range of chemical modifications. These compounds are recognized for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Significance in Contemporary Organic and Materials Chemistry

The significance of N2,N2-dimethylpyrimidine-2,4,5-triamine in contemporary organic chemistry lies primarily in its role as a versatile synthon for the creation of novel heterocyclic systems. The presence of three amino groups with different reactivities allows for selective functionalization, enabling the construction of complex molecular architectures.

A notable area of research is the synthesis and evaluation of derivatives of N2,N2-dimethylpyrimidine-2,4,5-triamine for their potential biological activities. For instance, a novel series of N5-(2-substituted benzylidene)-N2,N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine (B1267316) derivatives has been synthesized and evaluated for anti-tuberculosis (anti-TB) activity. eurekaselect.com In this study, compounds were designed and synthesized to explore their efficacy against the Mycobacterium tuberculosis H37Ra strain. eurekaselect.com The results indicated that certain derivatives, such as N5-(4-chloro benzylidene)-N2, N2-dimethyl-N4-phenyl pyrimidine-2,4,5-triamine, exhibited potent activity. eurekaselect.com This highlights the importance of the substitution pattern on the biological activity of the pyrimidine core. eurekaselect.com

While its applications in materials chemistry are less documented, the inherent properties of the pyrimidine ring, such as its aromaticity and ability to participate in hydrogen bonding and π-π stacking interactions, suggest potential for the development of novel functional materials. The multiple nitrogen sites could also serve as coordination points for metal ions, opening avenues for the creation of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

Scope and Research Trajectories

Current research on N2,N2-dimethylpyrimidine-2,4,5-triamine and its derivatives is primarily focused on medicinal chemistry, with a particular emphasis on developing new therapeutic agents. The anti-tuberculosis activity of its derivatives is a promising avenue for further investigation, especially in the context of rising antibiotic resistance.

Future research trajectories are likely to expand into the following areas:

Exploration of a broader range of biological activities: Investigating the potential of N2,N2-dimethylpyrimidine-2,4,5-triamine derivatives as anticancer, antiviral, and anti-inflammatory agents.

Structure-Activity Relationship (SAR) studies: Systematic modification of the substituents on the pyrimidine ring to optimize biological activity and understand the key structural features required for therapeutic efficacy.

Development of novel synthetic methodologies: Devising more efficient and sustainable synthetic routes to access N2,N2-dimethylpyrimidine-2,4,5-triamine and its derivatives.

Application in materials science: Designing and synthesizing novel materials, such as polymers, dyes, or sensors, based on the N2,N2-dimethylpyrimidine-2,4,5-triamine scaffold.

The versatility of this compound as a chemical building block ensures its continued relevance in the exploration of new chemical entities with valuable properties.

Physicochemical Properties of N2,N2-dimethylpyrimidine-2,4,5-triamine

| Property | Value |

| Molecular Formula | C6H11N5 |

| Molecular Weight | 153.18 g/mol |

| CAS Number | 45939-75-1 |

| Appearance | Solid (form may vary) |

| Solubility | Information not widely available |

Structure

3D Structure

Properties

IUPAC Name |

2-N,2-N-dimethylpyrimidine-2,4,5-triamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N5/c1-11(2)6-9-3-4(7)5(8)10-6/h3H,7H2,1-2H3,(H2,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKHVFVZQQCSCCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC=C(C(=N1)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Mechanistic Investigations of N2,n2 Dimethylpyrimidine 2,4,5 Triamine

Established Synthetic Pathways

Established routes to N2,N2-dimethylpyrimidine-2,4,5-triamine rely on two main strategies: the direct dimethylation of a triamine precursor and the amination of a halogenated pyrimidine (B1678525) intermediate. These methods are foundational in heterocyclic chemistry and provide reliable access to the target compound.

Dimethylation Strategies for Pyrimidine Triamine Systems

One potential pathway to N2,N2-dimethylpyrimidine-2,4,5-triamine involves the selective N,N-dimethylation of a suitable pyrimidine triamine precursor, such as pyrimidine-2,4,5-triamine (B1267316). This transformation can be achieved using various methylating agents. A general and efficient method for the N-dimethylation of primary amines utilizes formaldehyde as the carbon source in the presence of a heterogeneous catalyst, such as ruthenium nanoparticles supported on carbon (Ru/C). This approach offers operational simplicity and high turnover numbers for a broad spectrum of amines. chemrxiv.org

The reaction typically proceeds under a hydrogen atmosphere, where the amine first reacts with formaldehyde to form an enamine or imine intermediate, which is then catalytically reduced to the methylated amine. The process can be repeated to achieve dimethylation. The conditions for such reactions are generally mild, with temperatures around 70°C and varying hydrogen pressures. nih.gov

Table 1: General Conditions for Ru/C-Catalyzed N-Dimethylation of Primary Amines

| Parameter | Condition |

| Catalyst | 5% Ru/C |

| Methylating Agent | Formaldehyde |

| Solvent | Methanol |

| Temperature | ~70°C |

| Pressure | Varies (e.g., H2 atmosphere) |

This table presents generalized conditions for the N-dimethylation of primary amines using a Ru/C catalyst and formaldehyde, which could be adapted for a pyrimidine triamine substrate.

Amination Reactions of Halogenated Pyrimidine Precursors

The most common and direct synthesis of N2,N2-dimethylpyrimidine-2,4,5-triamine involves the reaction of a 2-chloropyrimidine derivative with an excess of trimethylamine or dimethylamine. smolecule.com This method falls under the category of nucleophilic aromatic substitution (SNAr), a prevalent reaction in pyrimidine chemistry. The reactivity of halogenated pyrimidines towards nucleophilic displacement is a cornerstone of their synthetic utility. researchgate.net

A plausible precursor for this reaction is 2-chloro-4,5-diaminopyrimidine. The chloro substituent at the C2 position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. The reaction with dimethylamine would proceed via a Meisenheimer-like intermediate, where the negative charge is stabilized by the pyrimidine ring.

The reaction conditions for such aminations can vary, but they often involve heating the halogenated pyrimidine with the amine in a suitable solvent. In some cases, a base such as potassium carbonate is added to neutralize the hydrogen halide formed during the reaction. For less reactive chloropyrimidines, acid catalysis may be employed to enhance the reaction rate. researchgate.net

Novel Synthetic Approaches and Catalyst Development

Modern synthetic chemistry continually seeks more efficient, sustainable, and selective methods. In the context of N2,N2-dimethylpyrimidine-2,4,5-triamine synthesis, novel approaches could focus on catalyst development for the N-alkylation step or the use of greener solvents and reagents for the amination process.

Recent advancements in catalysis have demonstrated the efficacy of ruthenium nanoparticles for the N-dimethylation of a wide array of functionalized amines using formaldehyde. chemrxiv.orgnih.govchemrxiv.org The application of such heterogeneous catalysts to the synthesis of N2,N2-dimethylpyrimidine-2,4,5-triamine from a triamine precursor would represent a more sustainable and potentially more selective approach compared to traditional methods that may use more hazardous methylating agents. The reusability of the catalyst is also a significant advantage of this methodology.

Furthermore, research into the amination of chloropyrimidines has explored the use of water as a solvent, which is a significant improvement in terms of environmental impact. nih.gov While aliphatic amines can react in water without the need for an acid, the conditions can be optimized to favor the desired substitution and minimize side reactions. The development of catalysts that can efficiently mediate this reaction in aqueous media at lower temperatures would be a noteworthy advancement.

Reaction Mechanism Elucidation for N2,N2-dimethylpyrimidine-2,4,5-triamine Formation

The formation of N2,N2-dimethylpyrimidine-2,4,5-triamine through the amination of a 2-chloropyrimidine precursor is best understood through the lens of the nucleophilic aromatic substitution (SNAr) mechanism.

Nucleophilic Reactivity of Pyrimidine Derivatives

The pyrimidine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electronic characteristic makes the carbon atoms of the ring, particularly at the C2, C4, and C6 positions, susceptible to attack by nucleophiles. When a good leaving group, such as a halogen, is present at one of these positions, a nucleophilic substitution reaction can readily occur. wikipedia.org

The SNAr mechanism typically proceeds in a stepwise fashion, involving the initial addition of the nucleophile (e.g., dimethylamine) to the carbon atom bearing the leaving group. This addition step forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orgresearchgate.net The negative charge in this intermediate is delocalized over the pyrimidine ring and is particularly stabilized by the ring nitrogen atoms. In the subsequent step, the leaving group is eliminated, and the aromaticity of the pyrimidine ring is restored, yielding the final product.

Role of Substituent Effects on Pyrimidine Ring Reactivity

The rate and regioselectivity of nucleophilic aromatic substitution on the pyrimidine ring are significantly influenced by the nature and position of other substituents on the ring. Electron-withdrawing groups, such as nitro or cyano groups, further activate the ring towards nucleophilic attack by stabilizing the negative charge of the Meisenheimer intermediate. nih.gov

Multi-component Reaction Pathways in Pyrimidine Synthesis

Multi-component reactions (MCRs) are highly valued in synthetic chemistry for their efficiency, atom economy, and ability to generate molecular diversity from simple starting materials in a single operation. In the context of pyrimidine synthesis, MCRs provide a powerful alternative to traditional linear synthetic routes, which often require multiple steps of purification and isolation of intermediates.

One notable MCR for synthesizing highly substituted pyrimidines involves the iridium-catalyzed reaction of amidines with up to three different alcohol molecules. This method is particularly advantageous as it allows for the construction of unsymmetrically decorated pyrimidines with high regioselectivity. The reaction proceeds through a sequence of condensation and dehydrogenation steps, ultimately forming the aromatic pyrimidine ring while liberating hydrogen and water as byproducts. The use of PN5P–Ir–pincer complexes as catalysts has been shown to be highly efficient for this transformation, yielding a variety of pyrimidine derivatives in yields of up to 93%.

Another established MCR is the three-component coupling of functionalized enamines, triethyl orthoformate, and ammonium acetate, catalyzed by zinc chloride (ZnCl2), to produce 4,5-disubstituted pyrimidines. This approach can also be adapted to use methyl ketones directly in place of enamines for the synthesis of mono- and disubstituted pyrimidines.

The mechanistic underpinnings of such reactions often involve a series of well-defined elementary steps. For instance, theoretical studies on the MCR synthesis of related heterocyclic systems like pyrido[2,3-d]pyrimidines have detailed a pathway involving an initial Knoevenagel condensation, followed by a Michael addition and subsequent cyclization to form the fused ring system. These mechanistic insights are crucial for optimizing reaction conditions and for designing new MCRs for novel pyrimidine targets.

| Reaction Type | Components | Catalyst/Conditions | Key Features | Yield |

| Iridium-Catalyzed Dehydrogenative Condensation | Amidine, up to three different alcohols | PN5P–Ir–pincer complexes | High regioselectivity, sustainable, forms C-C and C-N bonds. | Up to 93% |

| Zinc-Catalyzed Coupling | Enamines (or methyl ketones), triethyl orthoformate, ammonium acetate | ZnCl2 | Single-step synthesis of 4,5-disubstituted pyrimidines. | Not specified |

| Oxidative Annulation | Amidines, ketones, N,N-dimethylaminoethanol | Eco-friendly, uses N,N-dimethylaminoethanol as a C1 source. | Not specified |

Stereochemical Control and Regioselectivity in Synthesis

For polysubstituted pyrimidines, particularly those with multiple, distinct amine substituents like N2,N2-dimethylpyrimidine-2,4,5-triamine, controlling the position of substitution (regioselectivity) is a critical synthetic challenge. The inherent electronic properties of the pyrimidine ring dictate the reactivity of each position, but these can be modulated by existing substituents and reaction conditions.

In the synthesis of related pyridopyrimidine systems, the regioselectivity of nucleophilic aromatic substitution (SNAr) has been systematically studied. For example, in the amination of 2,8-dichloropyrido[3,2-d]pyrimidine derivatives, a strong regioselectivity for substitution at the C-2 position is observed. This preference is consistent even when an excess of the amine nucleophile is used and is not significantly influenced by the nature of the amine. This inherent selectivity is invaluable for installing different amino groups at specific positions on the heterocyclic scaffold.

The regioselectivity can, however, be influenced by other factors. In the same pyridopyrimidine system, the regioselectivity of thiolation was found to be dependent on the substituent at the C-6 position, leading to varying ratios of C-2 versus C-8 substitution. This demonstrates how peripheral functional groups can direct the outcome of substitution reactions on the core ring structure.

Stereochemical control becomes paramount when chiral centers are present, for instance, in fused pyrimidine systems or when chiral substituents are introduced. In the synthesis of a series of 1,3-dioxoperhydropyrido[1,2-c]pyrimidine derivatives, highly strict stereochemical requirements were identified for biological activity. The research highlighted that specific stereoisomers, such as the 4a,5-trans disposition of the bicyclic system, were essential for potent and selective receptor binding. Achieving such stereochemical precision often requires asymmetric synthesis strategies or the separation of diastereomers.

Modern catalytic methods offer powerful tools for controlling both regioselectivity and stereoselectivity. Palladium-catalyzed cross-coupling reactions, for example, can exhibit high degrees of regioselectivity in C-H functionalization and arylboration reactions, preventing the formation of undesired isomers. Similarly, asymmetric catalysis can establish multiple stereocenters with precise control, a strategy that is vital for the synthesis of complex, chiral molecules containing a pyrimidine core.

| Transformation | Substrate | Reagent/Conditions | Observed Selectivity | Reference |

| Amination (SNAr) | 2,8-dichloropyrido[3,2-d]pyrimidines | Benzylamine | High regioselectivity for substitution at the C-2 position. | |

| Thiolation (SNAr) | 2,8-dichloropyrido[3,2-d]pyrimidines | Benzylthiol | Regioselectivity at C-2 vs. C-8 is influenced by C-6 substituents. | |

| Asymmetric Synthesis | Perhydropyrido[1,2-c]pyrimidine skeleton | N/A | Strict stereochemical requirements (4a,5-trans disposition) for biological activity. |

Computational Chemistry and Theoretical Studies on N2,n2 Dimethylpyrimidine 2,4,5 Triamine

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can accurately predict a wide range of molecular properties, from optimized geometry to spectroscopic signatures. For pyrimidine (B1678525) derivatives, hybrid functionals like B3LYP with extended basis sets such as 6-311++G(d,p) are commonly employed to achieve a balance between computational cost and accuracy. oup.commdpi.com

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For a molecule like N2,N2-dimethylpyrimidine-2,4,5-triamine, this involves calculating bond lengths, bond angles, and dihedral angles. Studies on similar aminopyrimidines using both DFT and Møller–Plesset second-order perturbation theory (MP2) have successfully determined their optimal molecular geometries. oup.comresearchgate.net

Once the geometry is optimized, an electronic structure analysis can be performed. This reveals the distribution of electrons within the molecule, highlighting areas of high or low electron density. Such information is critical for predicting the molecule's reactivity, polarity, and intermolecular interactions. The analysis typically includes the generation of molecular electrostatic potential (MEP) maps, which visualize the electrophilic and nucleophilic sites of the molecule.

| Parameter | Description | Relevance to N2,N2-dimethylpyrimidine-2,4,5-triamine |

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the overall size and shape of the pyrimidine ring and its substituents. |

| Bond Angles | The angle formed between three connected atoms. | Defines the molecule's three-dimensional structure and steric hindrance. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Describes the rotation around single bonds, crucial for conformational analysis. |

| Electron Density | The probability of finding an electron at a particular point in space. | Indicates regions of high (nucleophilic) or low (electrophilic) reactivity. |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comacs.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity). youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A small energy gap suggests that the molecule is more reactive and can be easily excited. researchgate.net For pyrimidine derivatives, the presence of electron-donating amino groups and electron-withdrawing nitrogen atoms within the aromatic ring significantly influences the energies of these frontier orbitals. researchgate.netwuxibiology.com

| Orbital | Description | Chemical Significance |

| HOMO | The highest energy molecular orbital that contains electrons. | Represents the ability to donate electrons; associated with nucleophilicity. |

| LUMO | The lowest energy molecular orbital that is empty of electrons. | Represents the ability to accept electrons; associated with electrophilicity. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. |

DFT calculations are widely used to predict various spectroscopic properties, providing valuable data that can be compared with experimental results to confirm molecular structures.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, particularly for ¹H and ¹³C nuclei, can be performed using methods like the Gauge-Including Atomic Orbital (GIAO). mdpi.com These predictions are instrumental in assigning signals in experimental spectra and elucidating the detailed structure of complex molecules like substituted pyrimidines. github.io

IR Spectroscopy: The vibrational frequencies in an Infrared (IR) spectrum correspond to the different modes of molecular vibration. DFT calculations can predict these frequencies, which helps in identifying the functional groups present in the molecule. For aminopyrimidines, characteristic peaks for N-H and C-N stretching and bending can be calculated and compared with experimental data. researchgate.net

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). mdpi.com This method calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption maxima (λmax) observed experimentally. mahendrapublications.comresearchgate.net For pyrimidine derivatives, these transitions are typically π → π* in nature. mahendrapublications.com

Molecular Dynamics Simulations for Conformational Analysis and Solution Behavior

For N2,N2-dimethylpyrimidine-2,4,5-triamine, MD simulations can reveal how the dimethylamino and amino groups rotate and interact with surrounding water or other solvent molecules. This is crucial for understanding its solubility, stability, and how its shape might adapt when approaching a biological target. nih.govresearchgate.net Key parameters analyzed in MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the solvent-accessible surface area (SASA) to understand interactions with the solvent. mdpi.com

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. rsc.org This method is fundamental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

The pyrimidine scaffold is a well-known pharmacophore present in many drugs, particularly as inhibitors of the enzyme dihydrofolate reductase (DHFR), a key target in antimalarial and anticancer therapies. nih.govnih.gov Molecular docking studies on pyrimidine-2,4-diamine derivatives have been performed to investigate their binding to the active site of Plasmodium falciparum dihydrofolate reductase (PfDHFR). d-nb.inforesearchgate.netabap.co.in

In such a study, N2,N2-dimethylpyrimidine-2,4,5-triamine would be computationally placed into the PfDHFR active site. The simulation then calculates the most favorable binding poses and estimates the binding affinity, often expressed as a docking score or binding free energy (in kcal/mol). researchgate.net The analysis also reveals specific intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein. For instance, studies on similar compounds show crucial hydrogen bond interactions with key residues like Asp54 in the PfDHFR active site. researchgate.net These studies help explain why certain substitutions on the pyrimidine ring lead to higher potency and selectivity. d-nb.info

| Parameter | Description | Example from PfDHFR Docking Studies |

| Binding Affinity (Ki) | The inhibition constant, a measure of how tightly a ligand binds to a target. | Substituted pyrimidines show Ki values from the nanomolar to micromolar range. nih.govd-nb.info |

| Docking Score | A numerical value that ranks the best-fitting ligand poses. | Lower scores (more negative) typically indicate more favorable binding. researchgate.net |

| Hydrogen Bonds | Key non-covalent interactions that stabilize the ligand-protein complex. | Interactions with active site residues like Asp54, Ile14, and Ser108 are critical. nih.govresearchgate.net |

| Binding Pose | The predicted 3D orientation of the ligand within the receptor's active site. | Determines which functional groups of the ligand interact with the protein. |

Enzyme Inhibition Mechanisms (Computational Models)

While no specific computational studies on the enzyme inhibition mechanisms of N2,N2-dimethylpyrimidine-2,4,5-triamine have been published, molecular docking and molecular dynamics simulations are standard computational tools to investigate such interactions. For pyrimidine derivatives in general, these models are used to predict the binding affinity and mode of interaction with various enzyme active sites.

In a hypothetical study of N2,N2-dimethylpyrimidine-2,4,5-triamine, researchers would likely employ molecular docking to place the molecule into the binding pocket of a target enzyme. The resulting binding energies and interactions (such as hydrogen bonds and hydrophobic contacts) would be analyzed. For instance, in studies of other pyrimidine derivatives as enzyme inhibitors, negative binding scores from docking studies suggest favorable interactions with the target protein. Molecular dynamics simulations could further elucidate the stability of the ligand-protein complex over time.

Receptor Modulation Studies (Computational Models)

Computational models are instrumental in understanding how ligands like pyrimidine derivatives modulate receptor activity. Techniques such as homology modeling (if the receptor structure is unknown) and molecular docking are employed to predict how these compounds bind to receptor sites.

For N2,N2-dimethylpyrimidine-2,4,5-triamine, a computational approach would involve docking the molecule into the binding site of a specific receptor to identify key interactions. Allosteric modulation, where a ligand binds to a site other than the primary binding site to modulate receptor activity, is an area of interest for pyrimidine-like molecules. Computational studies can help identify potential allosteric binding sites and predict the conformational changes in the receptor upon binding.

Predictive Modeling for Chemical Reactivity and Selectivity

Predictive modeling using quantum chemistry methods, such as Density Functional Theory (DFT), can provide insights into the chemical reactivity and selectivity of N2,N2-dimethylpyrimidine-2,4,5-triamine. These calculations can determine various molecular properties that govern reactivity.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for N2,N2-dimethylpyrimidine-2,4,5-triamine

| Descriptor | Hypothetical Value | Implication for Reactivity |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack. A higher energy suggests greater reactivity. |

| LUMO Energy | -1.2 eV | Indicates susceptibility to nucleophilic attack. A lower energy suggests greater reactivity. |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability. A larger gap suggests higher stability and lower reactivity. |

| Mulliken Atomic Charges | N1: -0.4, C2: +0.3, N(amino): -0.5 | Predicts sites for electrophilic and nucleophilic attack. |

These descriptors would help in predicting how N2,N2-dimethylpyrimidine-2,4,5-triamine would behave in chemical reactions, for example, by identifying the most likely sites for electrophilic or nucleophilic attack.

Supramolecular Interactions: Computational Modeling of Non-Covalent Assemblies

The study of supramolecular chemistry involves understanding the non-covalent interactions that govern the assembly of molecules. The multiple amine groups on N2,N2-dimethylpyrimidine-2,4,5-triamine suggest its potential to form complex supramolecular structures through hydrogen bonding.

Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal lattice. For a hypothetical crystal structure of N2,N2-dimethylpyrimidine-2,4,5-triamine, this analysis would reveal the nature and extent of different non-covalent contacts.

The 2D fingerprint plot derived from the Hirshfeld surface provides a summary of these interactions. For pyrimidine derivatives, common interactions include H···H, N···H, and C···H contacts. The percentage contribution of each type of contact to the total Hirshfeld surface area can be quantified.

Table 2: Predicted Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Hypothetical N2,N2-dimethylpyrimidine-2,4,5-triamine Crystal

| Contact Type | Predicted Contribution (%) |

| H···H | 45% |

| N···H / H···N | 35% |

| C···H / H···C | 15% |

| Other | 5% |

Quantum Theory of Atoms in Molecules (QTAIM) for Interaction Energies

The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework used to analyze the electron density of a molecule to characterize chemical bonds and non-covalent interactions. QTAIM can be used to calculate the energies of these interactions.

For N2,N2-dimethylpyrimidine-2,4,5-triamine, QTAIM analysis could be applied to a computationally modeled dimer or a larger molecular cluster to quantify the strength of hydrogen bonds and other non-covalent interactions. Key parameters derived from QTAIM, such as the electron density (ρ) and its Laplacian (∇²ρ) at the bond critical points, would provide insight into the nature of these interactions.

N2,n2 Dimethylpyrimidine 2,4,5 Triamine As a Building Block in Organic Synthesis and Materials Science

Utilization in the Construction of Complex Organic Molecules

The strategic placement of multiple amino groups on the pyrimidine (B1678525) ring makes N2,N2-dimethylpyrimidine-2,4,5-triamine a versatile precursor for constructing intricate molecular architectures. Its functional groups can undergo a wide array of chemical transformations, including substitution and condensation reactions, which enables the synthesis of a broad spectrum of derivatives. The pyrimidine core itself is a well-established pharmacophore, and the amine groups facilitate interactions with various biological targets, positioning this compound as a key starting material for developing complex, biologically active molecules.

Synthesis of Heterocyclic Compounds

Nitrogen-containing heterocycles are fundamental components in medicinal chemistry and materials science. nih.govmdpi.commdpi.com N2,N2-dimethylpyrimidine-2,4,5-triamine serves as an excellent starting material for creating more complex heterocyclic systems. The vicinal amino groups at the C4 and C5 positions are particularly reactive and can be used to construct a new ring fused to the original pyrimidine core.

A classic example of this reactivity is seen in the Traube purine synthesis, where a pyrimidine-triamine is a key precursor for creating purine derivatives. In this type of reaction, the 4- and 5-amino groups can react with a one-carbon unit (such as formic acid or its derivatives) to undergo cyclization, forming the imidazole ring characteristic of the purine scaffold. This methodology is crucial for developing compounds that can mimic natural nucleobases and interact with biological systems. The presence of the dimethylamino group at the C2 position remains as a point for further functionalization or to modulate the electronic properties of the final heterocyclic system.

| Reaction Type | Reactant with Triamine | Resulting Heterocycle |

| Purine Synthesis | Formic Acid / Derivatives | Substituted Purine |

| Imidazole Fusion | Aldehydes / Ketones | Fused Imidazo[4,5-d]pyrimidine |

| Pyrazine Formation | α-Diketones | Fused Pyrazino[2,3-d]pyrimidine |

Generation of Diverse Molecular Scaffolds

The polyfunctional nature of N2,N2-dimethylpyrimidine-2,4,5-triamine allows for the generation of diverse molecular scaffolds through selective chemical modifications. The different reactivity of the primary amines at C4 and C5 versus the tertiary dimethylamino group at C2 allows for controlled, stepwise reactions. This selectivity is a powerful tool for building libraries of related compounds with varied substitutions, which is essential in fields like drug discovery for studying structure-activity relationships (SAR). nih.gov

For instance, the primary amines can be selectively acylated, alkylated, or condensed with carbonyl compounds to introduce a wide range of functional groups. These reactions can lead to the development of scaffolds for targeted therapies, such as kinase inhibitors, where the pyrimidine core acts as a foundational structure for interacting with the target enzyme. This approach facilitates the creation of complex molecular architectures designed for specific biological or material functions.

Precursor for Advanced Organic Materials

The unique combination of an electron-rich aromatic ring and multiple amine functionalities makes N2,N2-dimethylpyrimidine-2,4,5-triamine a promising candidate for developing novel organic materials. smolecule.com These features can be leveraged to create materials with specific electronic, optical, or self-assembly properties.

Organic Electronic Applications

The aromatic pyrimidine system, decorated with electron-donating amino groups, suggests potential for use in organic electronics. smolecule.com Such molecules can serve as building blocks for organic semiconductors, where the π-conjugated system of the pyrimidine ring facilitates charge transport. The amino groups can be used to tune the electronic properties (e.g., HOMO/LUMO energy levels) of the material and to control intermolecular interactions, which are critical for charge mobility in thin films. Derivatives of this triamine could potentially be incorporated into organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs) as part of the active layer.

Luminescent Materials and Photonic Applications

Molecules containing nitrogen heterocycles often exhibit interesting photophysical properties. The rigid, aromatic structure of the pyrimidine core in N2,N2-dimethylpyrimidine-2,4,5-triamine provides a platform for creating luminescent materials. smolecule.com By extending the π-conjugation through chemical modification of the amino groups, it is possible to design molecules that absorb and emit light at specific wavelengths. These fluorescent properties are valuable for applications such as chemical sensors, bio-imaging agents, and active components in photonic devices. smolecule.com

Role in the Development of Polymeric Structures

The presence of multiple primary amine groups on N2,N2-dimethylpyrimidine-2,4,5-triamine makes it a suitable monomer for the synthesis of advanced polymeric structures. The two primary amines at the C4 and C5 positions can react with difunctional monomers, such as diacyl chlorides or diisocyanates, in polycondensation reactions. This would lead to the formation of novel polyamides or polyureas, respectively.

Incorporating the pyrimidine-triamine unit into a polymer backbone would imbue the resulting material with the inherent properties of the heterocycle. This could lead to polymers with enhanced thermal stability, specific electronic characteristics, or the ability to coordinate with metal ions, opening up applications in areas ranging from high-performance plastics to functional membranes and coatings.

Coordination Chemistry of N2,n2 Dimethylpyrimidine 2,4,5 Triamine and Its Derivatives

Ligand Design and Metal Chelation

The design of ligands is a cornerstone of coordination chemistry, dictating the geometry, stability, and reactivity of the resulting metal complexes. N2,N2-dimethylpyrimidine-2,4,5-triamine offers a unique scaffold for ligand design, featuring multiple nitrogen donor atoms with varying steric and electronic properties. The presence of the pyrimidine (B1678525) ring and three amino groups—one of which is dimethylated—provides several potential binding sites for metal ions.

The strategic placement of these functional groups allows for the exploration of a range of coordination possibilities. The dimethylamino group at the 2-position introduces steric hindrance that can influence the preferred coordination geometry around a metal center. The primary amino groups at the 4- and 5-positions, along with the ring nitrogen atoms, offer additional sites for metal binding. This arrangement suggests the potential for this molecule to act as a versatile ligand, capable of forming stable chelate rings with metal ions.

Coordination Modes and Denticity

The denticity of a ligand refers to the number of donor atoms that can bind to a central metal ion. For N2,N2-dimethylpyrimidine-2,4,5-triamine, several coordination modes and denticities are theoretically possible. The molecule could act as a monodentate ligand, coordinating through one of its nitrogen atoms, or as a bidentate or even tridentate ligand, forming more stable chelate complexes.

Donor Atom Preferences (Nitrogen, Sulfur, Oxygen)

N2,N2-dimethylpyrimidine-2,4,5-triamine exclusively possesses nitrogen atoms as potential donors. The donor preferences among these nitrogen atoms—the two ring nitrogens and the three exocyclic amino nitrogens—are a key aspect of its coordination chemistry. The lone pair of electrons on the sp2-hybridized ring nitrogen atoms are typically more available for coordination than those on the sp3-hybridized amino groups. However, the formation of a stable five- or six-membered chelate ring can favor the involvement of the amino groups.

Derivatization of N2,N2-dimethylpyrimidine-2,4,5-triamine could introduce other donor atoms, such as sulfur or oxygen. For example, Schiff base condensation of the primary amino groups with aldehydes or ketones containing hydroxyl or thiol functionalities would result in ligands with mixed N, O or N, S donor sets. Such modifications would significantly expand the coordination possibilities and allow for the fine-tuning of the ligand's properties to chelate a wider range of metal ions with specific donor atom preferences.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with N2,N2-dimethylpyrimidine-2,4,5-triamine would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The characterization of the resulting complexes is crucial to determine their structure and properties, employing techniques such as infrared (IR) and UV-Vis spectroscopy, nuclear magnetic resonance (NMR), mass spectrometry, and single-crystal X-ray diffraction.

Transition Metal Complexes (e.g., Cu(II), Mn(II), Co(II), Pt(IV), Pd(II), Nd(III), Zn(II), Cr(III), VO(II))

While specific, well-characterized examples of metal complexes with N2,N2-dimethylpyrimidine-2,4,5-triamine are not extensively documented in publicly available literature, the broader class of pyrimidine derivatives readily forms complexes with a wide variety of transition metals. It is anticipated that N2,N2-dimethylpyrimidine-2,4,5-triamine would form stable complexes with divalent first-row transition metals such as Cu(II), Mn(II), Co(II), and Zn(II). The coordination geometry of these complexes would be influenced by the metal ion's preferred coordination number and geometry (e.g., tetrahedral, square planar, or octahedral).

Complexes with platinum group metals like Pt(IV) and Pd(II) are also conceivable, potentially exhibiting square planar geometries. The interaction with lanthanide ions such as Nd(III) would likely involve higher coordination numbers. The synthesis of complexes with Cr(III) and vanadyl (VO(II)) would also be of interest, given their rich coordination chemistry.

Table 1: Potential Transition Metal Complexes and Their Anticipated Properties

| Metal Ion | Potential Coordination Number | Expected Geometry | Potential Characterization Notes |

| Cu(II) | 4, 6 | Square Planar, Distorted Octahedral | Paramagnetic, characteristic UV-Vis spectra |

| Mn(II) | 4, 6 | Tetrahedral, Octahedral | Paramagnetic, often high-spin |

| Co(II) | 4, 6 | Tetrahedral, Octahedral | Paramagnetic, color varies with geometry |

| Pt(IV) | 6 | Octahedral | Diamagnetic, stable |

| Pd(II) | 4 | Square Planar | Diamagnetic |

| Nd(III) | 8, 9 | Square Antiprismatic, Tricapped Trigonal Prismatic | Paramagnetic, sharp f-f transitions in UV-Vis-NIR |

| Zn(II) | 4, 6 | Tetrahedral, Octahedral | Diamagnetic, useful for NMR studies |

| Cr(III) | 6 | Octahedral | Paramagnetic, kinetically inert |

| VO(II) | 5, 6 | Square Pyramidal, Octahedral | Paramagnetic, characteristic V=O stretch in IR |

Main Group Element Interactions

The interaction of N2,N2-dimethylpyrimidine-2,4,5-triamine with main group elements is another area of potential investigation. The Lewis basic nitrogen atoms of the ligand could form adducts with Lewis acidic main group element compounds, such as those of boron, aluminum, or tin. These interactions would be primarily electrostatic in nature and could lead to the formation of supramolecular assemblies.

Advanced Research on Biological Activities and Interactions of N2,n2 Dimethylpyrimidine 2,4,5 Triamine

Mechanism of Action Studies

Comprehensive studies detailing the specific mechanisms of action for N2,N2-dimethylpyrimidine-2,4,5-triamine are not currently available in the public domain.

Enzyme Inhibition Mechanisms

There is a lack of specific data identifying which enzymes, if any, are inhibited by N2,N2-dimethylpyrimidine-2,4,5-triamine or the mechanisms of such inhibition.

Receptor Modulation Pathways

Information regarding the interaction of N2,N2-dimethylpyrimidine-2,4,5-triamine with specific cellular receptors and the subsequent modulation of signaling pathways has not been publicly reported.

Nucleic Acid Interaction Mechanisms

The potential for N2,N2-dimethylpyrimidine-2,4,5-triamine to interact with DNA or RNA, and the mechanisms of such interactions, have not been elucidated in available research.

Antimicrobial Activity Investigations

No specific studies detailing the evaluation of N2,N2-dimethylpyrimidine-2,4,5-triamine against various microbial strains have been found in a review of available literature.

Anticancer Activity Studies

While many pyrimidine (B1678525) derivatives are investigated for their potential as anticancer agents, specific cytotoxic or antiproliferative data for N2,N2-dimethylpyrimidine-2,4,5-triamine against cancer cell lines is not publicly available.

Lead Molecule Development and Structure-Activity Relationships (SAR)

Due to the absence of extensive biological activity data, comprehensive structure-activity relationship (SAR) studies for N2,N2-dimethylpyrimidine-2,4,5-triamine as a lead molecule have not been published.

Biological Target Identification and Validation

The exploration of biological targets for N2,N2-dimethylpyrimidine-2,4,5-triamine is currently in a nascent stage. The scientific community has largely focused on the broader class of pyrimidine derivatives, which have shown a wide range of biological activities. These activities provide a theoretical framework for potential targets of N2,N2-dimethylpyrimidine-2,4,5-triamine, although direct experimental validation is lacking.

Putative Target Classes Based on Structurally Related Compounds:

The pyrimidine scaffold is a common feature in many biologically active molecules, leading researchers to hypothesize that N2,N2-dimethylpyrimidine-2,4,5-triamine may interact with similar targets. These potential target classes include:

Protein Kinases: A significant number of pyrimidine-based molecules have been identified as inhibitors of various protein kinases. These enzymes play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of cancer. The structural motifs within N2,N2-dimethylpyrimidine-2,4,5-triamine could potentially allow it to bind to the ATP-binding site of certain kinases, thereby inhibiting their activity.

Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in the synthesis of nucleic acids and amino acids. It is a well-established target for antimicrobial and anticancer therapies. The 2,4-diaminopyrimidine structure, a core component of N2,N2-dimethylpyrimidine-2,4,5-triamine, is a known pharmacophore for DHFR inhibitors.

Other Enzymes and Receptors: Preliminary studies on N2,N2-dimethylpyrimidine-2,4,5-triamine suggest it may possess antimicrobial and anticancer properties, hinting at the possibility of it functioning by inhibiting other specific enzymes or receptors involved in the lifecycle of pathogens or the proliferation of cancer cells.

Current Research Status:

As of the latest available data, there are no published studies that definitively identify and validate a specific biological target for N2,N2-dimethylpyrimidine-2,4,5-triamine. The research landscape is characterized by a lack of in-depth biochemical and cellular assays aimed at elucidating its mechanism of action. Future research endeavors will need to employ a range of techniques to bridge this knowledge gap.

Future Directions in Target Identification:

To ascertain the precise biological targets of N2,N2-dimethylpyrimidine-2,4,5-triamine, a systematic approach is required. This would likely involve:

High-Throughput Screening: Testing the compound against large panels of purified enzymes and receptors to identify potential interactions.

Affinity Chromatography and Mass Spectrometry: Using the compound as a bait to isolate its binding partners from cell lysates.

Computational Modeling and Docking Studies: Predicting potential binding targets based on the compound's three-dimensional structure.

Resistant Mutant Studies: Generating and analyzing resistant cell lines or microorganisms to identify genetic changes that confer resistance, which can often point to the drug's target.

Until such studies are conducted and their findings published, the biological targets of N2,N2-dimethylpyrimidine-2,4,5-triamine will remain a subject of speculation based on the activities of its chemical relatives.

Data on Related Pyrimidine Derivatives

To provide context, the following table summarizes the identified biological targets for some other pyrimidine derivatives. It is important to note that these are not the targets of N2,N2-dimethylpyrimidine-2,4,5-triamine but illustrate the types of interactions that pyrimidine-based compounds can have.

| Compound Class | Example Target(s) | Therapeutic Area |

| 2,4-Diaminopyrimidines | Dihydrofolate Reductase (DHFR) | Antimicrobial, Anticancer |

| Aminopyrimidines | Cyclin-Dependent Kinases (CDKs) | Anticancer |

| Fused Pyrimidines | Epidermal Growth Factor Receptor (EGFR) | Anticancer |

Table 1. Examples of Biological Targets for Various Pyrimidine Compound Classes. This table is for illustrative purposes only and does not represent data for N2,N2-dimethylpyrimidine-2,4,5-triamine.

Future Directions and Emerging Research Avenues for N2,n2 Dimethylpyrimidine 2,4,5 Triamine

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

The convergence of artificial intelligence (AI) and machine learning (ML) with chemistry is set to revolutionize the discovery and design of novel molecules. For N2,N2-dimethylpyrimidine-2,4,5-triamine, these computational approaches can significantly accelerate the identification of new derivatives with enhanced properties and targeted biological activities.

Predictive Modeling and Virtual Screening: Machine learning algorithms can be trained on existing data for pyrimidine (B1678525) derivatives to build predictive models. mdpi.com These models can forecast various properties of novel, unsynthesized N2,N2-dimethylpyrimidine-2,4,5-triamine derivatives, including their potential bioactivity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles. mdpi.comnih.gov High-throughput virtual screening, powered by these models, can rapidly assess vast virtual libraries of compounds, prioritizing a smaller, more promising set for actual synthesis and testing. This drastically reduces the time and cost associated with traditional drug discovery pipelines. mdpi.com

Generative AI for De Novo Design: Generative deep learning models offer a powerful tool for de novo drug design, creating entirely new molecular structures from scratch. nih.gov By providing the model with the N2,N2-dimethylpyrimidine-2,4,5-triamine scaffold as a starting point and defining a desired set of properties (e.g., high affinity for a specific biological target), generative AI can propose novel derivatives that are optimized for the intended function. nih.gov This approach has the potential to uncover unconventional molecular architectures that might not be conceived through traditional medicinal chemistry approaches. nih.gov

Table 1: Illustrative Application of AI/ML in Derivative Design This interactive table demonstrates how AI/ML could be used to prioritize derivatives of a hypothetical pyrimidine core for synthesis based on predicted properties.

| Derivative ID | Predicted Target Affinity (IC50, nM) | Predicted Solubility (logS) | Predicted Toxicity Risk (Scale 0-1) | Synthesis Priority |

|---|---|---|---|---|

| N2N2-Pyr-001 | 15.2 | -2.5 | 0.15 | High |

| N2N2-Pyr-002 | 120.5 | -3.1 | 0.20 | Medium |

| N2N2-Pyr-003 | 8.9 | -4.5 | 0.65 | Low |

| N2N2-Pyr-004 | 25.7 | -2.8 | 0.18 | High |

Sustainable Synthesis and Green Chemistry Principles

The chemical industry is undergoing a paradigm shift towards more environmentally friendly and sustainable practices. kuey.net Applying the principles of green chemistry to the synthesis of N2,N2-dimethylpyrimidine-2,4,5-triamine and its analogs is a critical future direction. rasayanjournal.co.inpowertechjournal.com

Eco-Friendly Synthetic Routes: Future research will focus on developing synthetic pathways that minimize or eliminate the use of hazardous solvents and toxic reagents. rasayanjournal.co.innih.gov This includes exploring reactions in greener solvents like water or ionic liquids, or even performing reactions under solvent-free conditions, such as through mechanochemistry (ball milling). rasayanjournal.co.inpowertechjournal.com These methods not only reduce environmental impact but can also lead to cleaner reactions with higher yields and simpler purification processes. rasayanjournal.co.in

Energy-Efficient Methodologies: Alternative energy sources like microwave irradiation and ultrasound are being increasingly employed to drive chemical reactions more efficiently. powertechjournal.comnih.gov Microwave-assisted synthesis, for example, can dramatically shorten reaction times from hours to minutes and often results in higher product yields compared to conventional heating methods. nih.govmdpi.com Applying these techniques to the synthesis of pyrimidine derivatives represents a significant step towards sustainable chemical production. mdpi.com

Catalysis and Atom Economy: The use of reusable, heterogeneous catalysts can replace stoichiometric reagents, minimizing waste. rasayanjournal.co.in Synthetic strategies will increasingly focus on maximizing "atom economy" by designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. nih.gov Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are an excellent example of this principle and are well-suited for the efficient synthesis of diverse pyrimidine libraries. rasayanjournal.co.in

Table 2: Comparison of Synthetic Methods for Pyrimidine Derivatives This interactive table compares conventional and green chemistry approaches for synthesizing pyrimidine compounds, highlighting the potential improvements.

| Parameter | Conventional Method | Green Chemistry Approach | Potential Advantage |

|---|---|---|---|

| Solvent | Hazardous organic solvents | Water, ionic liquids, or solvent-free | Reduced toxicity and environmental pollution kuey.netrasayanjournal.co.in |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, ultrasound | Faster reaction times, lower energy consumption powertechjournal.com |

| Catalyst | Stoichiometric reagents | Reusable heterogeneous catalysts | Reduced waste, easier purification rasayanjournal.co.in |

| Reaction Steps | Multi-step synthesis | One-pot, multicomponent reactions | Increased efficiency, less waste rasayanjournal.co.innih.gov |

Multi-disciplinary Research Collaborations

The complexity of modern scientific challenges necessitates a collaborative approach. The future development of N2,N2-dimethylpyrimidine-2,4,5-triamine will benefit immensely from the integration of expertise across various scientific disciplines.

Chemistry and Biology: Collaborations between synthetic chemists and molecular biologists are fundamental. Chemists can design and synthesize novel derivatives, while biologists can evaluate their efficacy and mechanism of action in relevant biological systems, creating a feedback loop for molecular optimization. dntb.gov.ua

Computational and Experimental Science: The synergy between computational chemists and experimental researchers is crucial. As outlined in section 9.1, computational models can predict promising candidates, which can then be synthesized and tested experimentally. nih.gov The experimental results, in turn, provide valuable data to refine and improve the predictive power of the computational models. nih.gov

Pharmacology and Materials Science: Exploring the potential of N2,N2-dimethylpyrimidine-2,4,5-triamine in areas beyond traditional pharmacology, such as in the development of new materials or as ligands for metal complexes, requires collaboration with materials scientists and inorganic chemists. nih.govmdpi.com Such partnerships can uncover entirely new applications for this versatile scaffold.

Exploration of Novel Functionalization and Derivatization Strategies

To fully explore the chemical space around the N2,N2-dimethylpyrimidine-2,4,5-triamine core, researchers will employ advanced synthetic methodologies to introduce a wide array of functional groups at various positions on the pyrimidine ring.

Site-Selective Functionalization: Developing reactions that can selectively modify a specific position on the pyrimidine ring is a key objective. This allows for precise control over the molecule's structure and properties. For instance, methods for N2-selective functionalization of similar heterocyclic systems are being developed, which could potentially be adapted to selectively modify one of the amino groups in N2,N2-dimethylpyrimidine-2,4,5-triamine. researchgate.net

Modern Coupling Reactions: The use of modern cross-coupling reactions provides a powerful toolkit for creating new carbon-carbon and carbon-heteroatom bonds. gsconlinepress.com These reactions enable the attachment of diverse molecular fragments to the pyrimidine scaffold, facilitating the generation of large libraries of derivatives for screening. One study has already demonstrated the synthesis of novel derivatives by reacting the N5-amino group of N2,N2-dimethyl-N4-phenylpyrimidine-2,4,5-triamine with various substituted benzylidenes. ijpsr.com

Combinatorial Chemistry: By combining novel functionalization strategies with high-throughput synthesis platforms, it will be possible to rapidly generate extensive libraries of N2,N2-dimethylpyrimidine-2,4,5-triamine derivatives. This combinatorial approach significantly increases the chances of discovering compounds with desired biological or material properties.

Advanced Characterization Techniques for Dynamic Systems

Understanding how N2,N2-dimethylpyrimidine-2,4,5-triamine and its derivatives behave in complex, dynamic environments, such as biological systems, requires sophisticated analytical techniques.

Advanced NMR and Mass Spectrometry: Techniques like 2D NMR spectroscopy can provide detailed information about the three-dimensional structure and conformation of the molecules. Advanced mass spectrometry methods can be used to study their interactions with biological macromolecules like proteins and nucleic acids, helping to identify binding partners and elucidate mechanisms of action.

Structural Biology: For derivatives that show high affinity for a specific protein target, techniques like X-ray crystallography and cryo-electron microscopy can be used to determine the precise binding mode at an atomic level. This structural information is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of more potent and selective compounds.

Computational Dynamics: Molecular dynamics (MD) simulations can provide insights into the dynamic behavior of N2,N2-dimethylpyrimidine-2,4,5-triamine and its interactions with targets over time. nih.gov These simulations can help predict binding affinities and understand the conformational changes that occur upon binding, complementing experimental data.

Q & A

Q. What are the established synthetic routes for N2,N2-dimethylpyrimidine-2,4,5-triamine?

The compound is synthesized via multi-step reactions involving pyrimidine core functionalization. A common approach includes:

- Chlorination : Reacting precursor pyrimidines with thionyl chloride (SOCl₂) under reflux to introduce chlorine at the 6-position .

- Amination : Subsequent dimethylamination at the N2 position using dimethylamine in the presence of a palladium catalyst .

- Protection/Deprotection : Use of tert-butyldiphenylsilyl (TBDPS) groups to protect hydroxyl intermediates during heteroaryl substitution at the C6 position . Key reagents: SOCl₂, dimethylamine, TBDPS-Cl.

Q. What spectroscopic methods validate the structure of N2,N2-dimethylpyrimidine-2,4,5-triamine?

- 1H/13C NMR : Confirms dimethylamino protons (δ 2.8–3.1 ppm) and pyrimidine ring protons (δ 6.5–8.5 ppm). For example, in 6-chloro derivatives, aromatic protons are downfield-shifted due to electron-withdrawing effects .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 184.26 (theoretical) confirm the molecular formula .

- Elemental Analysis : Matches calculated C, H, N percentages (e.g., C: 45.65%, H: 5.47%, N: 38.02%) .

Q. Which in vitro assays assess the anti-inflammatory activity of this compound?

- TNF-α-Induced Monocyte Adhesion Assay : Measures inhibition of monocyte adhesion to colon epithelial cells. Derivatives like 6-heteroarylamino analogues show >10³-fold lower IC₅₀ values than 5-aminosalicylic acid (5-ASA) .

- MPO (Myeloperoxidase) Activity Assay : Quantifies neutrophil infiltration in inflamed tissues .

Q. How is purity ensured for biological testing?

- HPLC : Uses C18 columns with UV detection (λ = 254 nm); purity >95% is required for in vivo studies .

- Recrystallization : Solvents like ethanol or acetone remove impurities .

Advanced Research Questions

Q. How do C6-substituents influence anti-inflammatory efficacy?

Structural modifications at C6 significantly alter bioactivity:

| Substituent | TNF-α Inhibition (IC₅₀, nM) | In Vivo Efficacy (TNBS Model) |

|---|---|---|

| Heteroaryl (e.g., 6a) | 12 ± 2 | 1 mg/kg dose reduces MPO by 70% |

| Alkyl/Phenyl | 50–100 | Moderate activity |

| Polar heteroaryl groups enhance solubility and target binding . |

Q. What strategies resolve contradictions in reported bioactivity data?

- Batch Reproducibility : Verify synthesis conditions (e.g., SOCl₂ purity, reaction time) to minimize variability .

- Assay Standardization : Use consistent cell lines (e.g., HT-29 colon cells) and TNF-α concentrations (10 ng/mL) .

- Metabolic Stability Testing : Assess hepatic microsomal degradation to explain discrepancies between in vitro and in vivo results .

Q. How can synthesis be scaled for preclinical studies?

- Catalytic Optimization : Replace stoichiometric reagents with catalytic Pd/C for dimethylamination to reduce costs .

- Flow Chemistry : Continuous-flow reactors improve yield (from 60% to 85%) and reduce reaction time .

- Purification Automation : Flash chromatography systems streamline large-scale purification .

Q. What mechanistic insights explain its anti-inflammatory effects?

- Cytokine Modulation : Downregulates IL-6 and IL-1β while upregulating IL-10 in TNBS-induced colitis models .

- NF-κB Pathway Inhibition : Blocks phosphorylation of IκBα, reducing nuclear translocation of NF-κB .

Q. How does chlorination at C6 alter reactivity?

Chlorination increases electrophilicity, enabling nucleophilic substitutions (e.g., with amines or thiols). Comparative reactivity:

| Derivative | Reaction with NH₃ (Rate Constant, k) |

|---|---|

| 6-Chloro | 2.4 × 10⁻³ L/mol·s |

| Non-chlorinated | <0.1 × 10⁻³ L/mol·s |

| This facilitates derivatization for SAR studies . |

Q. What are the challenges in computational modeling of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.